molecular formula C11H16O3 B12285912 Benzeneethanol, 2-hydroxy-5-methoxy-alpha,4-dimethyl-, (R)- CAS No. 58262-09-2

Benzeneethanol, 2-hydroxy-5-methoxy-alpha,4-dimethyl-, (R)-

Cat. No.: B12285912
CAS No.: 58262-09-2
M. Wt: 196.24 g/mol
InChI Key: MEOIDQOWHAOITR-MRVPVSSYSA-N
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Description

Benzeneethanol, 2-hydroxy-5-methoxy-alpha,4-dimethyl-, (R)-, is a chiral aromatic alcohol with a complex substitution pattern. Its structure includes a hydroxyl group at position 2, a methoxy group at position 5, and methyl groups at the alpha (adjacent to the hydroxyl) and position 4 of the benzene ring. The (R)-configuration indicates its stereochemistry, which is critical for its biological activity and interaction with receptors.

Properties

CAS No.

58262-09-2

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

2-[(2R)-2-hydroxypropyl]-4-methoxy-5-methylphenol

InChI

InChI=1S/C11H16O3/c1-7-4-10(13)9(5-8(2)12)6-11(7)14-3/h4,6,8,12-13H,5H2,1-3H3/t8-/m1/s1

InChI Key

MEOIDQOWHAOITR-MRVPVSSYSA-N

Isomeric SMILES

CC1=CC(=C(C=C1OC)C[C@@H](C)O)O

Canonical SMILES

CC1=CC(=C(C=C1OC)CC(C)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneethanol, 2-hydroxy-5-methoxy-alpha,4-dimethyl-, ®- typically involves multiple steps, including the introduction of functional groups to the benzene ring. Common synthetic routes include:

    Electrophilic Aromatic Substitution: This method involves the substitution of hydrogen atoms on the benzene ring with functional groups such as hydroxyl and methoxy groups.

    Reduction and Oxidation Reactions: These reactions are used to introduce or modify functional groups on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

Benzeneethanol, 2-hydroxy-5-methoxy-alpha,4-dimethyl-, ®- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of ketones or carboxylic acids.

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of alcohols or alkanes.

    Substitution: This reaction involves the replacement of one functional group with another.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2.1. Antimicrobial Properties

Benzeneethanol has demonstrated significant antimicrobial activity, making it valuable in the formulation of topical antiseptics and preservatives. Its efficacy against a range of bacteria and fungi has led to its incorporation into various pharmaceutical products.

2.2. Local Anesthetic Use

In medical formulations, benzeneethanol is utilized as a local anesthetic agent. It is often combined with epinephrine to enhance its effectiveness in procedures requiring localized pain relief.

Cosmetic and Personal Care Products

Benzeneethanol is widely used in cosmetics due to its pleasant aroma and solubility properties. It serves multiple roles:

  • Fragrance Component : Its aromatic qualities make it a popular choice in perfumes and scented products.
  • Preservative : As a bacteriostatic agent, it helps prolong the shelf life of cosmetic formulations by preventing microbial growth.

4.1. Solvent Properties

Benzeneethanol is an effective solvent for inks, paints, and coatings due to its polarity and low toxicity. It is often employed in the formulation of:

  • Paint Strippers : When combined with viscosity enhancers, it effectively removes paint from surfaces.
  • Dye Solvents : It enhances dyeing processes for textiles and leather.

5.1. Study on Antimicrobial Efficacy

A study conducted by Scognamiglio et al. (2012) evaluated the antimicrobial properties of benzeneethanol against various pathogens. The results indicated a significant reduction in bacterial growth at concentrations as low as 0.5% w/v, highlighting its potential as an effective preservative in medical formulations.

5.2. Application in Head Lice Treatment

Benzeneethanol was approved by the U.S. FDA for use in treating head lice infestations under the brand name Ulesfia (5% solution). The mechanism involves suffocating lice by blocking their spiracles, demonstrating its practical application in public health.

Data Tables

Application AreaSpecific UseConcentration/Details
PharmaceuticalsAntimicrobial agentEffective at 0.5% w/v
CosmeticsFragrance componentCommonly used in perfumes
Industrial SolventsPaint strippersEnhances paint removal efficiency
MedicalLocal anestheticUsed with epinephrine for enhanced effect
Pest ControlTreatment for head liceApproved 5% solution for topical use

Mechanism of Action

The mechanism of action of Benzeneethanol, 2-hydroxy-5-methoxy-alpha,4-dimethyl-, ®- involves its interaction with various molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes and receptors, leading to various biochemical effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzeneethanol (2-Phenylethanol)

Structure : C8H10O, with a phenethyl group (−C6H5CH2CH2−) and a hydroxyl group at position 2.
Properties :

  • Solubility : Slightly soluble in water (2 mL/100 mL H2O), miscible with organic solvents .
  • Volatility : Detected in tea samples at moderate concentrations (e.g., 100–300 ng/kg in brewed green tea) .
  • Applications: Used in perfumery (rose-like scent), cosmetics, and as a preservative due to antimicrobial properties . Key Differences: The target compound’s additional methoxy and methyl groups likely reduce volatility and enhance hydrophobicity compared to simpler benzeneethanol.

Beta-Methyl Benzeneethanol (CAS 1123-85-9)

Structure : C9H12O, with a methyl group at the beta position (CH3−CH(OH)−C6H5).
Properties :

  • Boiling Point : 383.70–389.00 K .
  • Key Differences: The target compound’s methoxy and dimethyl substitutions may confer distinct solubility and reactivity profiles.

Linalool and Geraniol

Structures: Monoterpene alcohols (C10H18O) with unsaturated chains. Properties:

  • Concentrations in Tea : Linalool is dominant in Kenyan and Korean teas (~500–700 ng/kg), while geraniol is less abundant .
  • Volatility: Higher volatility than benzeneethanol derivatives due to smaller molecular weight. Key Differences: The target compound’s aromatic ring and polar substituents (hydroxy, methoxy) may enhance stability in aqueous environments compared to terpene alcohols.

Comparative Data Table

Compound Molecular Formula Key Substituents Solubility in Water Volatility (Tea Samples, ng/kg) Key Applications
Target Compound C10H14O3 2-OH, 5-OCH3, α-CH3, 4-CH3 Likely low Not reported Hypothetical: Fragrance, preservative
Benzeneethanol (2-Phenylethanol) C8H10O 2-OH 2 mL/100 mL H2O 100–300 Perfumes, cosmetics, preservatives
Beta-Methyl Benzeneethanol C9H12O β-CH3 Insufficient data Not detected in tea Solvent, fragrance
Linalool C10H18O Terpene alcohol Insoluble 500–700 Flavoring, aromatherapy
Geraniol C10H18O Terpene alcohol Insoluble ~50–100 Perfumes, insect repellents

Research Findings and Implications

  • Structural Effects on Solubility: The target compound’s methoxy and methyl groups likely reduce water solubility compared to 2-phenylethanol, aligning with trends in hydrophobic substituents .
  • Potential Applications: Similar to 2-phenylethanol, the compound could serve as a fragrance enhancer or preservative, but its stereochemistry (R-configuration) may influence antimicrobial efficacy .

Biological Activity

Benzeneethanol, 2-hydroxy-5-methoxy-alpha,4-dimethyl-, (R)-, also known as a derivative of benzyl alcohol, has garnered attention in recent years due to its potential biological activities. This article explores its molecular characteristics, biological effects, and relevant case studies.

Molecular Characteristics

The compound is characterized by the following structural features:

  • Chemical Formula : C11H16O3
  • Molecular Weight : 196.25 g/mol
  • IUPAC Name : (R)-2-Hydroxy-5-methoxy-alpha,4-dimethylbenzeneethanol

This compound contains a benzene ring substituted with hydroxyl and methoxy groups, contributing to its reactivity and potential biological activity.

Antioxidant Properties

Benzene derivatives often exhibit significant antioxidant properties. Research indicates that compounds similar to benzeneethanol can scavenge free radicals and reduce oxidative stress in biological systems. For instance, studies have shown that extracts containing this compound can inhibit lipid peroxidation and enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) .

Anti-inflammatory Effects

The anti-inflammatory potential of benzeneethanol derivatives has been documented in various studies. For example, a study focusing on the ethyl acetate extract of Sargentodoxa cuneata demonstrated that components like benzeneethanol significantly reduced levels of pro-inflammatory cytokines such as IL-1β and TNF-α in animal models of ulcerative colitis . This suggests that benzeneethanol may modulate inflammatory pathways effectively.

Cytotoxicity Against Cancer Cells

Research has also highlighted the cytotoxic effects of benzeneethanol on cancer cell lines. In a study examining propolis extracts containing this compound, significant cytotoxicity was observed against human prostate cancer (LNCaP) and head and neck carcinoma (HN5) cell lines. The extract showed a dose-dependent decrease in cell viability, with notable effects at concentrations as low as 125 µg/ml . This indicates potential applications in cancer therapy.

Study on Propolis Extracts

A comprehensive analysis of various propolis extracts revealed that those containing benzeneethanol exhibited varying degrees of cytotoxicity against cancer cell lines. The study reported a 34.6% viability in HN5 cells treated with 500 µg/ml of the extract, indicating a strong anti-cancer effect . Furthermore, the extracts showed promising results in reducing inflammation markers in treated cells.

Network Pharmacology Analysis

Another significant study utilized network pharmacology to explore the anti-ulcerative colitis effects of compounds including benzeneethanol. The findings indicated that it interacts with multiple inflammatory signaling pathways, suggesting its therapeutic potential in gastrointestinal disorders .

Data Tables

The following table summarizes the biological activities associated with benzeneethanol derivatives based on current research findings:

Activity Effect Reference
AntioxidantScavenges free radicals
Anti-inflammatoryReduces IL-1β and TNF-α levels
CytotoxicityDecreases viability of cancer cells

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